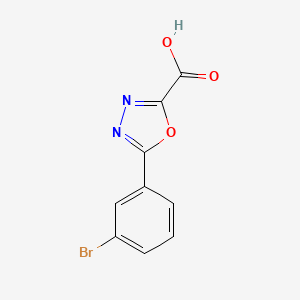![molecular formula C9H10INO B14114174 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine is an organic compound that belongs to the class of iodopyridines. This compound is characterized by the presence of an iodine atom attached to the pyridine ring and a but-2-en-1-yloxy group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the but-2-en-1-yloxy group. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The but-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the but-2-en-1-yloxy group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Major Products Formed
Substitution Reactions: The major products are substituted pyridines with various functional groups replacing the iodine atom.
Oxidation Reactions: The major products include aldehydes and carboxylic acids derived from the oxidation of the but-2-en-1-yloxy group.
Reduction Reactions: The major products are saturated derivatives of the original compound.
Scientific Research Applications
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its ability to undergo substitution reactions makes it a useful probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine involves its interaction with specific molecular targets. The iodine atom and the but-2-en-1-yloxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Iodopyridine: Lacks the but-2-en-1-yloxy group, making it less versatile in chemical reactions.
4-[(2E)-But-2-EN-1-yloxy]pyridine:
3-Iodo-4-[(2E)-But-2-EN-1-yloxy]pyridine: Similar structure but with different positioning of the iodine atom, leading to different reactivity and applications.
Uniqueness
4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine is unique due to the presence of both the iodine atom and the but-2-en-1-yloxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4-[(E)-but-2-enoxy]-3-iodopyridine |
InChI |
InChI=1S/C9H10INO/c1-2-3-6-12-9-4-5-11-7-8(9)10/h2-5,7H,6H2,1H3/b3-2+ |
InChI Key |
AHECJOFYXNVXBJ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC1=C(C=NC=C1)I |
Canonical SMILES |
CC=CCOC1=C(C=NC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


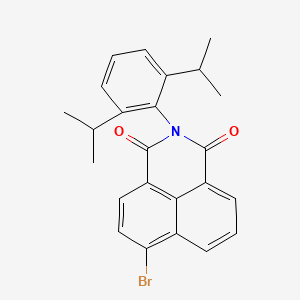
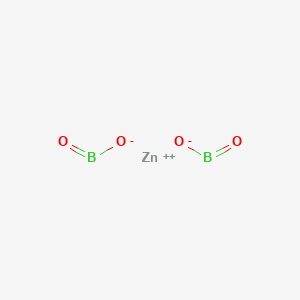
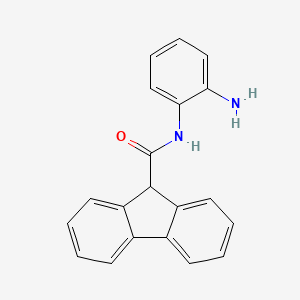
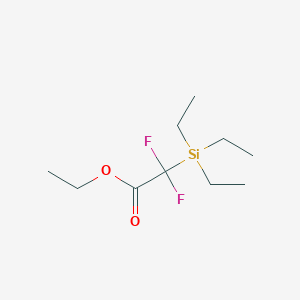
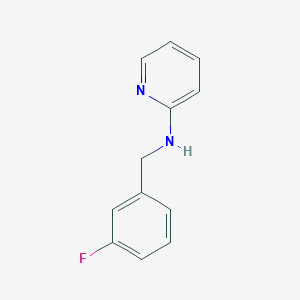
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
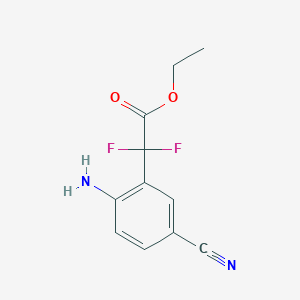
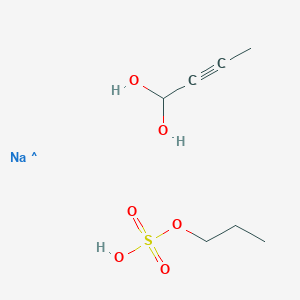

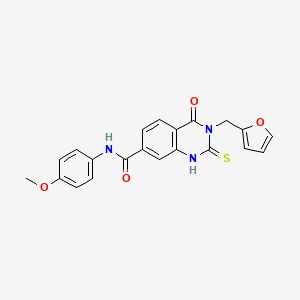

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114166.png)
